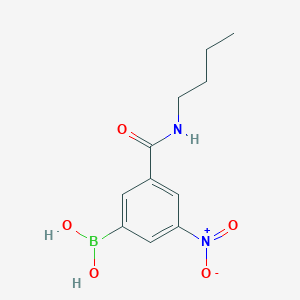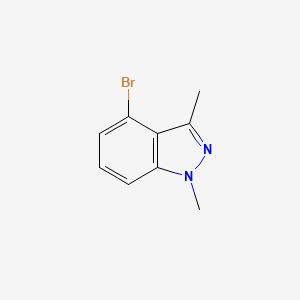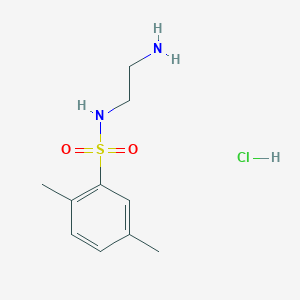
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride
概要
説明
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an aminoethyl group attached to a dimethylbenzene sulfonamide moiety, with the hydrochloride salt form enhancing its solubility and stability. This compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding sulfonamide oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamide oxides.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
- N-(2-aminoethyl)benzenesulfonamide
- N-(2-aminoethyl)-4-methylbenzenesulfonamide
- N-(2-aminoethyl)-3,5-dimethylbenzenesulfonamide
Comparison: N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
特性
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIUJEFJHNOOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


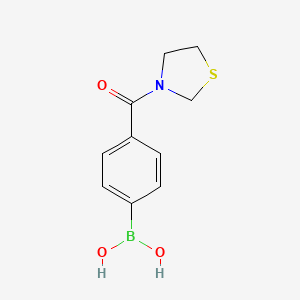
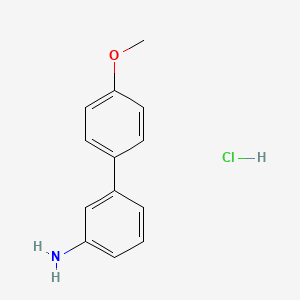

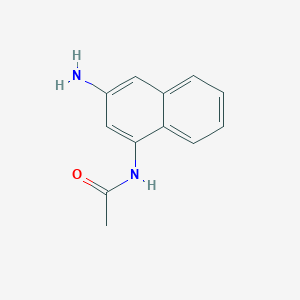
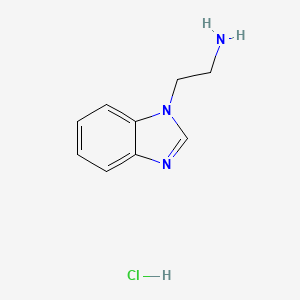



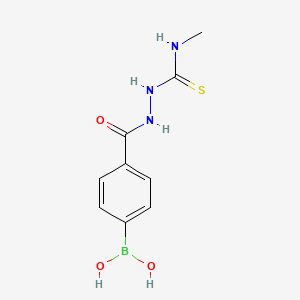
![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
